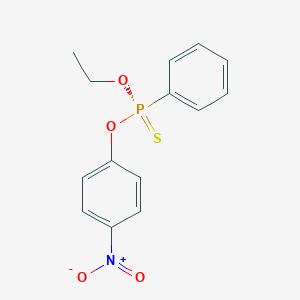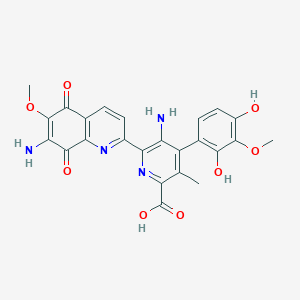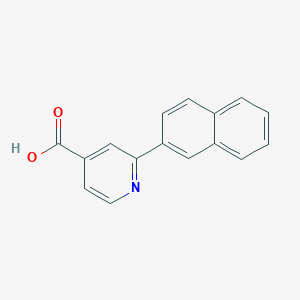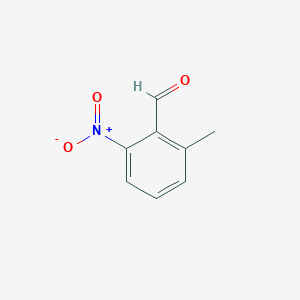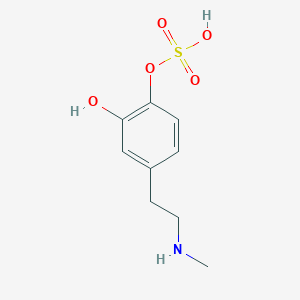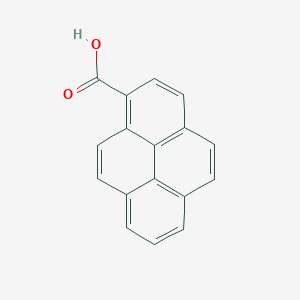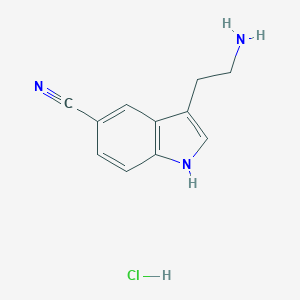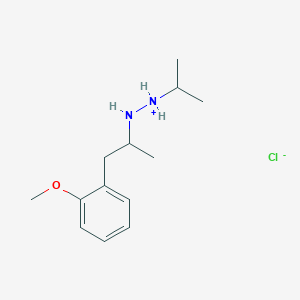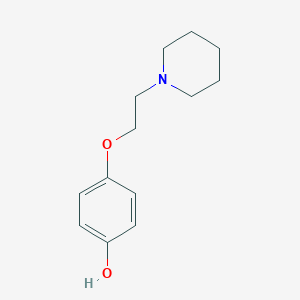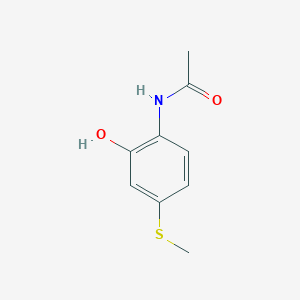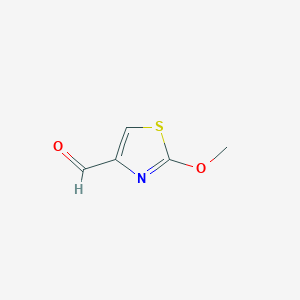![molecular formula C14H20N4O2S B011693 ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate CAS No. 111038-14-3](/img/structure/B11693.png)
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ethyl 2-cyano-2-{(E)-[1-(2-[(dimethylamino)methylidene]amino)-2-sulfanylethyl]pyrrolidin-2-ylidene}acetate and has the molecular formula C17H26N4O2S.
Mécanisme D'action
The mechanism of action of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is not yet fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Effets Biochimiques Et Physiologiques
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and inhibit the cell cycle in cancer cells. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses. However, the exact biochemical and physiological effects of this compound are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is its potent anticancer and antiviral properties. This compound can be used in the development of new cancer treatments and antiviral drugs. However, one of the limitations of this compound is its complex synthesis process, which makes it challenging to produce in large quantities.
Orientations Futures
There are several future directions for the research on Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate. One of the directions is to investigate the mechanism of action of this compound in more detail to understand how it induces apoptosis and inhibits the cell cycle in cancer cells. Another direction is to explore the potential of this compound in the development of new antiviral drugs. Additionally, research can be conducted to optimize the synthesis process of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate to make it more efficient and cost-effective.
In conclusion, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a promising compound with various potential applications in scientific research. Its potent anticancer and antiviral properties make it a valuable tool in the development of new cancer treatments and antiviral drugs. However, further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis process.
Méthodes De Synthèse
The synthesis of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate involves a multi-step process. The first step involves the reaction of ethyl 2-bromoacetate with 2-aminopyrrolidine to form ethyl 2-(pyrrolidin-2-yl)acetate. This intermediate is then reacted with 2-(dimethylamino)ethylamine and sulfur to form the final product, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate.
Applications De Recherche Scientifique
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anticancer properties and can be used in the development of new cancer treatments. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to have antiviral properties and can be used in the development of new antiviral drugs.
Propriétés
Numéro CAS |
111038-14-3 |
|---|---|
Nom du produit |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
Formule moléculaire |
C14H20N4O2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C14H20N4O2S/c1-4-20-14(19)11(8-15)12-6-5-7-18(12)9-13(21)16-10-17(2)3/h10H,4-7,9H2,1-3H3/b12-11+,16-10? |
Clé InChI |
WJAJIUDPXWHFJN-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/1\CCCN1CC(=S)N=CN(C)C)/C#N |
SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
SMILES canonique |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Synonymes |
ethyl (2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



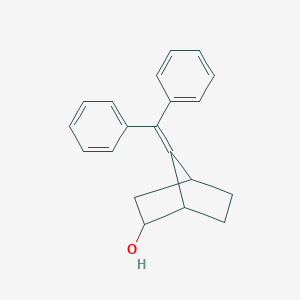
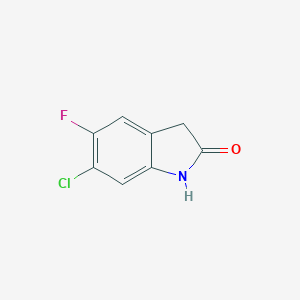
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
